molecular formula C23H19N3O2 B2429337 1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol CAS No. 881941-86-2

1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol

Cat. No.: B2429337
CAS No.: 881941-86-2
M. Wt: 369.424
InChI Key: FJPUEQGQZXHDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol is a complex organic compound that combines the structural features of benzimidazole and fluorene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions.

    Introduction of the fluorene moiety: The fluorene derivative is synthesized separately, often involving the formation of a fluorene-based aldehyde or ketone.

    Coupling reaction: The benzimidazole and fluorene derivatives are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Final modification: The hydroxyl group is introduced through a reaction with an appropriate alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or fluorene moieties, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Azide or alkyl-substituted derivatives.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-amine
  • 1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-thiol

Uniqueness

1-(1H-benzimidazol-1-yl)-3-[(9H-fluoren-9-ylideneamino)oxy]propan-2-ol is unique due to its specific combination of benzimidazole and fluorene moieties, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(fluoren-9-ylideneamino)oxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-16(13-26-15-24-21-11-5-6-12-22(21)26)14-28-25-23-19-9-3-1-7-17(19)18-8-2-4-10-20(18)23/h1-12,15-16,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPUEQGQZXHDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CN4C=NC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.